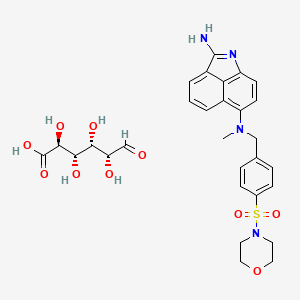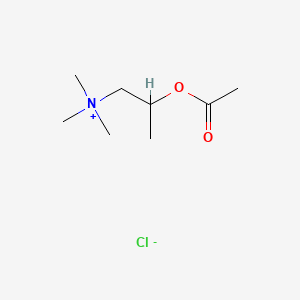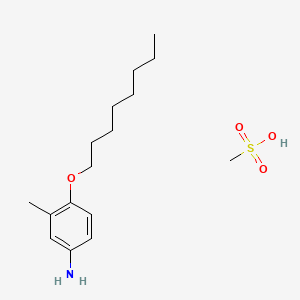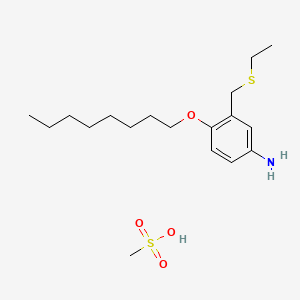
Methyl 4-methoxybenzoate
Overview
Description
Methyl 4-methoxybenzoate is a benzoate ester and a monomethoxybenzene . It is functionally related to 4-methoxybenzoic acid . It is a natural product found in Neolentinus lepideus, Annona cherimola, and other organisms .
Synthesis Analysis
Methyl 4-methoxybenzoate can be synthesized from Methylparabene, which is benzamidomethylated with (benzamidomethyl)triethylammonium chloride in an aqueous medium to afford methyl 4- (benzamidomethoxy)benzoate in high yield .Molecular Structure Analysis
The molecular formula of Methyl 4-methoxybenzoate is C9H10O3 . The InChI representation isInChI=1S/C9H10O3/c1-11-8-5-3-7 (4-6-8)9 (10)12-2/h3-6H,1-2H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)C (=O)OC . Chemical Reactions Analysis
Methyl 4-methoxybenzoate can be used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Physical And Chemical Properties Analysis
Methyl 4-methoxybenzoate has a molecular weight of 166.17 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 256.0±0.0 °C at 760 mmHg, and a flash point of 98.1±14.4 °C . It has 3 #H bond acceptors, 0 #H bond donors, and 3 #Freely Rotating Bonds .Scientific Research Applications
Application Summary
Methods of Application: The synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions starting from Methyl 3-Hydroxy-4-methoxybenzoate .
Results Summary
The novel synthetic route reported yields Gefitinib with overall yields as high as 37.4%. The intermediates and target molecule were characterized by 1H-NMR, 13C-NMR, MS, and purities determined by HPLC .
Synthesis of (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate
Application Summary
Methods of Application: The synthesis is carried out using benzamidomethyl triethylammonium chloride for the benzamidomethylation reaction .
Results Summary
The synthesis of the new compound is reported, and the process is detailed in the publication. The compound is similar to methyl anisate and has potential applications in pharmaceuticals .
Enantioselective Synthesis of Bioactive Natural Products
Application Summary
Methods of Application: The details of the synthesis are not provided in the search results, but typically, enantioselective synthesis involves the use of chiral catalysts or reagents .
Results Summary
The synthesis leads to the production of bioactive compounds, which implies potential therapeutic applications. The specific outcomes and data are not detailed in the search results .
Flavor and Perfume Industry
Application Summary
Methods of Application: It is used as a synthetic flavoring substance, impressing lilac or magnolia aromas in various products .
Results Summary
The compound’s use in flavor and perfume is qualitative and based on its aromatic properties. Quantitative data on its effectiveness in imparting flavor or aroma is not provided .
Imaging Compound Synthesis
Application Summary
Methods of Application: The compound is synthesized in several steps from Methyl 4-methoxybenzoate, although specific details are not provided in the search results .
Results Summary
The imaging compound is used as a tool for quantification of inflammation, indicating its potential in diagnostic imaging. The specific results and statistical analyses are not detailed .
Synthesis of Antitumor Agents
Application Summary
Methods of Application: The synthesis process involves several steps, including alkylation, nitration, reduction, and cyclization, similar to the synthesis of Gefitinib .
Results Summary
The synthesis yields potent antitumor agents that are used as therapeutic drugs. The specific data on yields and purities are characterized by techniques such as NMR and HPLC .
Reference Standard for Pharmaceutical Testing
Application Summary
Methods of Application: It is used to calibrate analytical instruments and validate methods for the detection and quantification of impurities in pharmaceutical products .
Cytotoxicity and Anti-Tumor Studies
Application Summary
Methods of Application: Compounds derived from Methyl 4-methoxybenzoate were isolated and tested for cytotoxicity using MTT assay and anti-tumor studies using potato tumor assay .
Molecular Docking Studies
Application Summary
Methods of Application: Molecular docking software is employed to simulate the binding of these compounds to target proteins such as EGFR, HER2, and VEGFR .
Volatile Component in Plants and Mushrooms
Application Summary
Methods of Application: Its presence is detected through analytical techniques like gas chromatography-mass spectrometry (GC-MS) .
Cross-Coupling Reactions
Application Summary
Methods of Application: One example is its use in the FeCl2 catalyzed cross-coupling reaction with diphenylmethane to produce specific organic compounds .
Synthesis of Vibralactone
Application Summary
Methods of Application: The synthesis involves specific organic reactions, although the detailed procedure is not provided in the search results .
Antimicrobial Activity
Application Summary
Methods of Application: The compound is tested against various bacterial and fungal strains to assess its efficacy as an antimicrobial agent .
Insect Repellent Formulations
Application Summary
Methods of Application: It is incorporated into various formulations and tested for repellency against a range of insect species .
Organic Photovoltaic Cells
Application Summary
Methods of Application: It is used as a building block in the synthesis of conjugated polymers or small molecules for organic solar cells .
Corrosion Inhibitors
Application Summary
Methods of Application: The compound is added to corrosive environments, and its effectiveness in inhibiting metal corrosion is evaluated .
Plant Growth Regulators
Application Summary
Methods of Application: The compound is synthesized into various derivatives that are applied to plants to study their growth regulatory effects .
Chemical Education
Application Summary
Methods of Application: Students synthesize the compound from anisole and methanol under acidic conditions as part of laboratory exercises .
Safety And Hazards
Methyl 4-methoxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
methyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAANNODHTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047645 | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour | |
| Record name | Methyl anisate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl anisate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
244.00 to 245.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl anisate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 4-methoxybenzoate | |
CAS RN |
121-98-2 | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 4-METHOXYBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MFL7873W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














